N1-Ethyl vs. N1-H Substitution: Molecular Weight and Lipophilicity Differentiation
The N1-ethyl substitution on the oxoindoline ring of the target compound (CAS 921542-41-8) results in a molecular weight of 354.4 g/mol and a computed XLogP3 of 2, compared to its N1-H analog 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide (CAS 921546-02-3) with MW of 326.3 g/mol and an estimated lower lipophilicity (lacking the ethyl contribution) [1][2]. The +28.1 Da mass increment and the addition of two methylene units to the scaffold increase both steric bulk and logP, parameters known to affect membrane permeability, metabolic stability, and target binding kinetics in the 2-oxoindoline chemotype [3].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 354.4 g/mol; XLogP3 = 2; HBD = 1; HBA = 4; Rotatable Bonds = 6 |
| Comparator Or Baseline | CAS 921546-02-3 (N1-H analog): MW = 326.3 g/mol; XLogP3 not directly reported but predicted lower; Formula C18H18N2O4 vs. C20H22N2O4 |
| Quantified Difference | ΔMW = +28.1 g/mol; ΔFormula = +C2H4; Estimated ΔXLogP3 ≈ +0.5 to +0.8 (based on methylene contribution to logP) |
| Conditions | Computed physicochemical properties from PubChem (CID 41683217) and Chemsrc database entries; XLogP3 computed by XLogP3 3.0 algorithm |
Why This Matters
The higher molecular weight and lipophilicity of the N1-ethyl analog relative to N1-H may translate into differential cell permeability and oral bioavailability, making it the preferred choice when increased membrane partitioning is desired in SAR campaigns.
- [1] PubChem CID 41683217. 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide: MW 354.4, XLogP3 = 2, HBD = 1, HBA = 4, Rotatable Bonds = 6. View Source
- [2] Chemsrc (化源网). CAS 921546-02-3: 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide. MW = 326.3; Formula = C18H18N2O4. View Source
- [3] Design, synthesis and biological evaluation of novel hydroxamic acid-derived HDAC inhibitors bearing a 2-oxoindoline scaffold. Bioorg. Med. Chem., 2025. Demonstrates that N1-substitution pattern on 2-oxoindoline critically modulates HDAC isoform inhibitory potency and cellular activity. View Source
